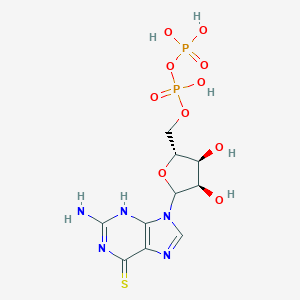
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is a potent inhibitor of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever.
Mecanismo De Acción
Diclofenac exerts its pharmacological effects by inhibiting COX, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. Diclofenac also inhibits the migration of leukocytes to the site of inflammation and reduces the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
Diclofenac has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, induction of apoptosis in cancer cells, and modulation of immune responses. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is a widely used NSAID that has been extensively studied in preclinical and clinical settings. It is readily available and relatively inexpensive, making it an attractive choice for lab experiments. However, its use is associated with a number of limitations, including the potential for adverse effects on the gastrointestinal, cardiovascular, and renal systems.
Direcciones Futuras
There are several areas of research that warrant further investigation with regard to 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one. These include the development of more selective COX inhibitors, the investigation of 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one's anticancer and antiviral activities, and the elucidation of its neuroprotective mechanisms. Additionally, the potential for 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one to interact with other drugs and its effects on the microbiome require further investigation.
Métodos De Síntesis
Diclofenac can be synthesized by the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylpyrazine to form 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its therapeutic potential in various diseases, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, gout, and acute pain. It has also been investigated for its anticancer, antiviral, and antimicrobial activities.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-14-10(15)5-9(13-14)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOGIJZCPOJPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)


![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)




